N5-Acetyl-N2-Fmoc-D-ornithine in Peptide Synthesis: A Core Technical Guide
N5-Acetyl-N2-Fmoc-D-ornithine in Peptide Synthesis: A Core Technical Guide
N5-Acetyl-N2-Fmoc-D-ornithine (Fmoc-D-Orn(Ac)-OH, CAS: 1450724-71-6) is a highly specialized, orthogonally protected unnatural amino acid building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS). As modern drug discovery pivots toward peptidomimetics, macrocycles, and targeted nanotherapeutics, researchers increasingly rely on unnatural amino acids to overcome the inherent limitations of endogenous peptides—namely, rapid proteolytic clearance and off-target binding.
This technical guide explores the chemical causality, structural rationale, and field-proven methodologies for incorporating Fmoc-D-Orn(Ac)-OH into therapeutic peptide design.
Chemical Anatomy & Mechanistic Rationale
To understand the utility of Fmoc-D-Orn(Ac)-OH, one must deconstruct its molecular architecture. Every functional group in this molecule serves a distinct, deliberate purpose in either the synthesis workflow or the final biological application.
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Fmoc (9-fluorenylmethyloxycarbonyl) Group at N2: Provides temporary protection of the α -amino group. It is base-labile (typically removed via 20% piperidine), ensuring orthogonal compatibility with acid-labile resin linkers and side-chain protecting groups during SPPS.
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Acetyl Group at N5: The δ -amino group of ornithine is permanently acetylated. This modification neutralizes the basic positive charge of the primary amine, converting it into a neutral amide. This is critical for mimicking post-translational modifications (PTMs) like lysine acetylation, altering the peptide's isoelectric point, and increasing lipophilicity for better membrane permeability.
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D-Stereochemistry: Endogenous proteases are highly stereospecific, evolved to cleave peptide bonds between L-amino acids. Inverting the chiral center to the D-configuration renders the adjacent peptide bonds virtually invisible to endogenous peptidases, drastically extending the serum half-life of the therapeutic[1].
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Ornithine Backbone: Ornithine is a homologue of lysine, possessing a side chain that is one methylene ( −CH2− ) unit shorter. This subtle reduction in steric bulk allows for tighter packing in restricted receptor binding pockets and alters the spatial presentation of the acetylated headgroup.
Diagram 1: Structural deconstruction of Fmoc-D-Orn(Ac)-OH and the resulting biological/synthetic outcomes.
Key Applications in Drug Development
A. Receptor Antagonist Optimization (e.g., CXCR4)
In the development of dimeric peptides targeting the chemokine receptor CXCR4 (implicated in cancer metastasis and HIV-1), researchers utilize acetylated ornithine to optimize binding affinity. By replacing highly basic, longer arginine or lysine residues with acetylated ornithine, developers can fine-tune the distance between pharmacophoric sites and neutralize charges that might otherwise cause electrostatic repulsion within sub-binding pockets. This isosteric replacement has been shown to be instrumental in mapping the two-site binding models of complex GPCRs[2].
B. Enzyme Inhibitors (e.g., PADs)
Protein arginine deiminases (PADs) are key targets in autoimmune diseases like rheumatoid arthritis. Inhibitors based on D-amino acids, specifically D-ornithine derivatives, demonstrate vastly superior pharmacokinetic profiles. While L-amino acid inhibitors degrade rapidly in murine models, D-ornithine-based mimics resist hepatic microsome degradation, maintaining therapeutic serum concentrations for extended periods without sacrificing in cellulo efficacy[1].
C. Stabilized Nanoparticle Delivery Systems
D-ornithine is heavily utilized in the synthesis of stabilized D-peptide-based lipid nanoparticles for in vivo siRNA delivery. By incorporating D-amino acid dipeptides into the lipid headgroups, researchers achieve an ideal balance of increased tissue stability, enhanced target specificity (e.g., liver targeting), and minimized cytotoxicity, allowing for successful gene silencing at significantly lower doses[3].
Quantitative Data: Comparative Structural Impact
The following table summarizes the theoretical and observed physicochemical shifts when substituting standard residues with D-Orn(Ac) in a therapeutic peptide sequence.
| Residue Type | Side-Chain Length | Net Charge at pH 7.4 | Relative Serum Half-Life | Primary Utility in Design |
| L-Lysine (Wild-Type) | 4 Carbons | +1 (Basic) | Baseline (< 2 hours) | Natural sequence baseline. |
| L-Ornithine | 3 Carbons | +1 (Basic) | Low (< 4 hours) | Steric reduction; basicity retained. |
| L-Orn(Ac) | 3 Carbons | 0 (Neutral) | Moderate (~6 hours) | PTM mimicry; charge neutralization. |
| D-Orn(Ac) | 3 Carbons | 0 (Neutral) | High (> 24 hours) | Maximal protease resistance + PTM mimicry. |
Experimental Protocol: SPPS Incorporation
Because the acetyl group on the ornithine side chain is stable to both basic Fmoc-deprotection conditions and acidic cleavage conditions, Fmoc-D-Orn(Ac)-OH can be incorporated using standard SPPS protocols. However, to ensure a self-validating system, rigorous coupling checks are required.
Step-by-Step Methodology
1. Resin Preparation & Swelling
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Weigh the desired amount of functionalized resin (e.g., Rink Amide AM resin for a C-terminal amide).
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Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection
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Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
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Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
3. Activation and Coupling of Fmoc-D-Orn(Ac)-OH
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Causality Note: While the acetylated side chain is not highly sterically hindering, using high-efficiency coupling reagents prevents epimerization of the D-stereocenter.
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Prepare a solution of Fmoc-D-Orn(Ac)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.
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Add the activated mixture to the resin and agitate at room temperature for 45–60 minutes.
4. Validation (Kaiser Test)
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Perform a Kaiser (ninhydrin) test on a few resin beads.
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Interpretation: A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle before proceeding.
5. Cleavage and Global Deprotection
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Once the full peptide sequence is assembled, wash the resin with DCM and dry under a vacuum.
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Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. Note: The N5-Acetyl group remains intact during this step.
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Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Diagram 2: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for the incorporation of Fmoc-D-Orn(Ac)-OH.
References
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Demmer, O., et al. (2011). "Design, Synthesis, and Functionalization of Dimeric Peptides Targeting Chemokine Receptor CXCR4." Journal of Medicinal Chemistry, 54(21), 7648–7662. Available at:[Link]
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Bicker, K. L., et al. (2012). "d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy." ACS Medicinal Chemistry Letters, 3(12), 1081–1085. Available at:[Link]
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Ganbold, T., et al. (2017). "Efficient in vivo siRNA delivery by stabilized D-peptide-based lipid nanoparticles." RSC Advances, 7(15), 8823-8831. Available at:[Link]
